Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid

Selinexor intermediate Z/E isomer ratio stereochemical purity

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid, CAS 1388842-44-1, is a halogenated triazole acrylic acid derivative that serves as the penultimate intermediate in the synthesis of Selinexor (KPT-330), a first-in-class selective inhibitor of nuclear export (SINE) approved for relapsed/refractory multiple myeloma. The compound possesses a defined Z‑stereochemistry at the acrylate double bond, which is essential for the biological activity of the final API.

Molecular Formula C13H7F6N3O2
Molecular Weight 351.20 g/mol
CAS No. 1388842-44-1
Cat. No. B6360928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid
CAS1388842-44-1
Molecular FormulaC13H7F6N3O2
Molecular Weight351.20 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC(=O)O
InChIInChI=1S/C13H7F6N3O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-20-6-22(21-11)2-1-10(23)24/h1-6H,(H,23,24)/b2-1-
InChIKeyYPMUIQDGERASRJ-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid (CAS 1388842-44-1): Selinexor Key Intermediate Procurement Profile


(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid, CAS 1388842-44-1, is a halogenated triazole acrylic acid derivative that serves as the penultimate intermediate in the synthesis of Selinexor (KPT-330), a first-in-class selective inhibitor of nuclear export (SINE) approved for relapsed/refractory multiple myeloma [1]. The compound possesses a defined Z‑stereochemistry at the acrylate double bond, which is essential for the biological activity of the final API [1]. It is supplied with detailed characterization data suitable for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions [2].

Why Generic Triazole Acrylic Acids Cannot Replace (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic Acid in Selinexor Manufacturing


The stereochemistry of the acrylate double bond in this intermediate is the critical quality attribute governing the pharmacological activity of the final drug substance, Selinexor [1]. The early synthetic route reported a 9:1 ratio of the desired Z‑isomer to the undesired E‑isomer impurity at the isopropyl ester stage, and the E‑isomer is known to be a CYP3A4‑derived metabolite of Selinexor, not the active pharmaceutical ingredient itself . Substitution with a generic triazole acrylic acid or a mixture with undefined Z/E ratio introduces an unacceptable risk of E‑isomer carry‑through, which requires additional, yield‑reducing purification steps and can compromise both regulatory compliance and therapeutic efficacy [1]. Therefore, procurement of the stereochemically defined Z‑isomer with documented purity and isomeric content is indispensable for any GMP or research‑grade Selinexor synthesis.

Quantitative Evidence Guide for (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic Acid: Head‑to‑Head Purity, Stereoselectivity, and Analytical Differentiation


Z‑Specific Stereochemistry as a Critical Quality Attribute vs. E‑Isomer Impurity in Selinexor Synthesis

The target compound is the Z‑isomer of the acrylic acid intermediate for Selinexor. In the early Karyopharm synthetic route, the corresponding isopropyl ester (the direct precursor) was isolated as a 9:1 mixture of Z‑to‑E isomers, meaning that without stereochemical control approximately 10% of the material is the undesired E‑isomer . The E‑isomer of the final drug (E‑KPT-330, CAS 1421923-86-5) is a CYP3A4 metabolite, not the active pharmaceutical agent . The improved process described in US 2022/0242832 was specifically developed to deliver the compound of structural formula (III) in high yield and stereoselectivity, eliminating the need for multiple chromatographic purification steps that were required in prior art to achieve the desired high Z‑isomeric content [1].

Selinexor intermediate Z/E isomer ratio stereochemical purity CRM1 inhibitor synthesis

Vendor‑Supplied Purity Specifications for CAS 1388842-44-1: Side‑by‑Side Comparison of Commercial Sources

Commercial suppliers report purities for this compound that directly impact its suitability as a reference standard or synthetic intermediate. Sigma‑Aldrich (via ChemScene) lists a purity of 98% . ChemScene independently specifies ≥97% purity . AKSci specifies a minimum purity of 95% . Bidepharm supplies the compound at 98% standard purity with batch‑specific certificates of analysis including NMR, HPLC, and GC . The 3‑percentage‑point difference between the lowest commercial specification (AKSci, 95%) and the highest (Sigma‑Aldrich/Bidepharm, 98%) represents a meaningful gap for applications requiring high‑accuracy quantification, such as impurity profiling in ANDA submissions.

purity specification HPLC reference standard procurement quality

Dedicated HPLC Method for Purity Determination Differentiates CAS 1388842-44-1 from Generic Triazole Intermediates

A dedicated HPLC method for the purity determination of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid has been disclosed in Chinese Patent Application CN202111267577 [1]. The method employs a C18 column with a phosphate buffer/acetonitrile gradient and UV detection at 265 nm, achieving baseline separation of the target compound from individual unknown impurities. The system suitability criteria established include a theoretical plate count ≥2000 for the main peak and a resolution ≥1.5 between the main peak and adjacent impurity peaks [1]. The patent explicitly states that prior to this disclosure, no purity detection method for this specific intermediate had been reported in the literature, underscoring the compound's uniqueness as an analytical target [1].

HPLC method purity analysis quality control method validation

Role as the Penultimate Intermediate in the Improved Selinexor Process: Advantages Over Alternative Synthetic Routes

US Patent 2022/0242832 defines (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid as the compound of structural formula (III), which is the penultimate intermediate for Selinexor [1]. The improved telescoped process converts the precursor directly to this intermediate without isolation of the isopropyl ester, providing the product in high yield and stereoselectivity [1]. This contrasts with earlier routes disclosed in WO2013019548A1, which required multiple chromatographic and crystallization steps to achieve acceptable Z‑isomeric purity [1]. The process described in WO2016025904A1 addressed the final coupling step but did not provide a method for preparing intermediate (III) itself [1]. By consolidating intermediate synthesis into a single telescoped operation, the improved process reduces solvent consumption, cycle time, and purification burden compared to alternative approaches.

synthetic route process chemistry telescoped synthesis manufacturing efficiency

Best-Fit Application Scenarios for (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic Acid Based on Quantitative Differentiation Evidence


GMP Selinexor API Manufacturing Using the Telescoped Penultimate Intermediate

Pharmaceutical manufacturers producing Selinexor under GMP conditions should prioritize this intermediate because the improved telescoped process described in US 2022/0242832 eliminates multiple purification steps, reducing manufacturing cycle time and solvent consumption [1]. Procurement of the Z‑specific intermediate with documented stereochemical purity directly addresses the critical quality attribute of isomeric content in the final API [1].

Analytical Reference Standard for Selinexor Impurity Profiling in ANDA Submissions

This compound is explicitly designated as Selinexor Impurity 1 and is supplied with detailed characterization data conforming to regulatory guidelines for analytical method development and method validation [2]. The dedicated HPLC method disclosed in CN202111267577 provides system suitability criteria (N ≥ 2000, Rs ≥ 1.5), enabling straightforward method transfer into QC laboratories [3]. Procurement of the highest available purity grade (98%) minimizes correction factor uncertainty during impurity quantification .

Medicinal Chemistry Studies Requiring Stereochemically Defined CRM1 Inhibitor Intermediates

In medicinal chemistry programs exploring SINE compounds, the Z‑stereochemistry of this intermediate is essential for generating active CRM1 inhibitors; the E‑isomer leads to a CYP3A4 metabolite, not the active pharmacophore . Researchers synthesizing Selinexor analogs should procure the Z‑isomer specifically to avoid confounding biological results from isomeric contamination.

Process Development and Scale‑Up Studies for Selinexor Manufacturing

The patent literature demonstrates that prior synthetic routes suffered from low Z/E ratios (9:1) requiring extensive purification . Process chemists evaluating commercial sources of this intermediate should select suppliers who can provide batch‑specific certificates of analysis with Z‑isomer content to verify that the improved process stereoselectivity claims translate into supplied material quality [1].

Quote Request

Request a Quote for (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.